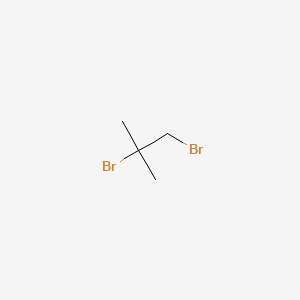
1,2-Dibromo-2-methylpropane
描述
1,2-Dibromo-2-methylpropane is an organic compound with the molecular formula C4H8Br2This compound is a clear, colorless liquid at room temperature and is primarily used in organic synthesis and various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-methylpropane can be synthesized through the bromination of isobutylene. The reaction typically involves the addition of bromine (Br2) to isobutylene (C4H8) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the double bond in isobutylene reacts with bromine to form the dibromo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The bromination reaction is carried out in large reactors with controlled temperature and pressure to maximize efficiency .
化学反应分析
Types of Reactions
1,2-Dibromo-2-methylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as 2-methylpropene, through the removal of hydrogen bromide (HBr).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions to promote the elimination of HBr.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 2-methyl-2-propanol.
Elimination Reactions: The primary product is 2-methylpropene, a valuable intermediate in organic synthesis.
科学研究应用
1,2-Dibromo-2-methylpropane has various applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Biological Studies: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
作用机制
The mechanism of action of 1,2-dibromo-2-methylpropane in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new bonds. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the release of hydrogen bromide .
相似化合物的比较
Similar Compounds
1,2-Dichloro-2-methylpropane: Similar in structure but contains chlorine atoms instead of bromine.
1,2-Diiodo-2-methylpropane: Contains iodine atoms instead of bromine.
2-Bromo-2-methylpropane: Contains only one bromine atom and is used in similar reactions but with different reactivity.
Uniqueness
1,2-Dibromo-2-methylpropane is unique due to its two bromine atoms, which make it highly reactive in both substitution and elimination reactions. This dual reactivity allows it to be used in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
属性
IUPAC Name |
1,2-dibromo-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-4(2,6)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTXSEXYPROZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862262 | |
| Record name | Propane, 1,2-dibromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-34-3 | |
| Record name | 2-Bromoisobutyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-DIBROMO-2-METHYLPROPANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,2-dibromo-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,2-dibromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMO-2-METHYLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ3DRB3J8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mutagenicity of 1,2-Dibromo-2-methylpropane?
A1: Research has shown that this compound exhibits mutagenic properties. In a study using Salmonella typhimurium and DNA polymerase-deficient E. coli, it was found to induce mutations, though its activity was lower than other tested haloalkanes like 1,2-dibromoethane. [] This suggests that the compound can interact with DNA and potentially cause genetic alterations.
Q2: How does the structure of this compound relate to its reactivity in elimination reactions?
A2: The structure of this compound plays a key role in its reactivity during iodide ion-induced elimination reactions. The presence of methyl groups on the carbon bearing the bromine atoms leads to steric hindrance. This steric hindrance makes it difficult for the iodide ion to approach and attack the molecule in a concerted manner. As a result, this compound predominantly undergoes elimination via a synchronous transition state, leading to the formation of an alkene. []
Q3: Are there spectroscopic data available for this compound?
A3: Yes, vibrational spectroscopic data for this compound is available. [] While specific details weren't provided in the abstract, this type of analysis likely involved techniques like infrared (IR) and Raman spectroscopy, which provide information about the molecule's vibrational modes and can be used for structural characterization.
Q4: Has the enthalpy of formation for this compound been determined?
A4: Yes, the enthalpy of formation for this compound has been investigated. [] While the specific value was not provided in the abstract, this information is crucial for understanding the compound's thermodynamic stability and reactivity.
Q5: Has this compound been explored in Friedel-Crafts reactions?
A5: Yes, this compound has been investigated as a reactant in Friedel-Crafts reactions with phenetole. [, ] While the specific outcomes were not detailed in the abstract, this research suggests the compound can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of alkylated aromatic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


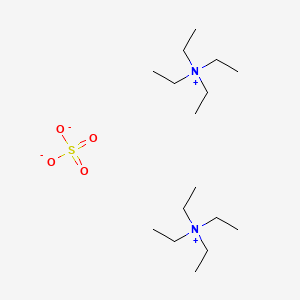

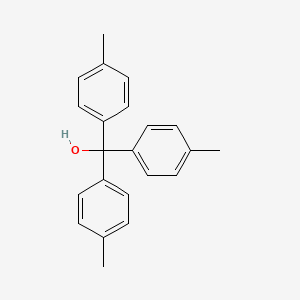
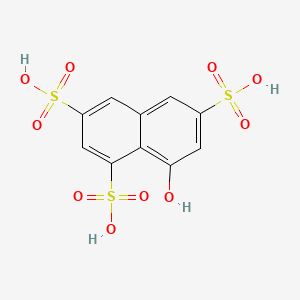

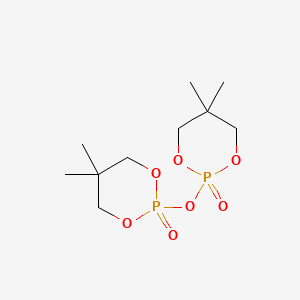
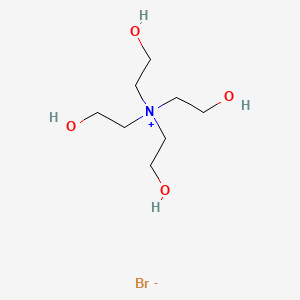
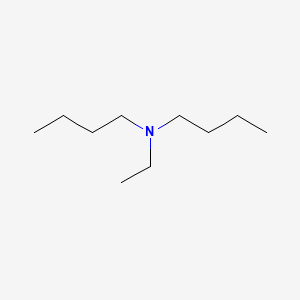
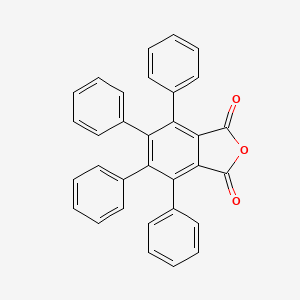
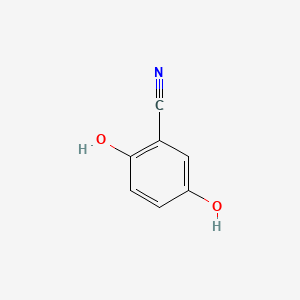
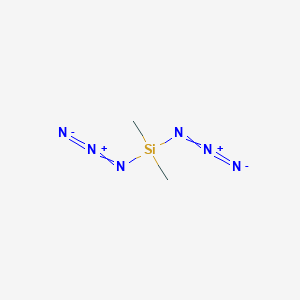
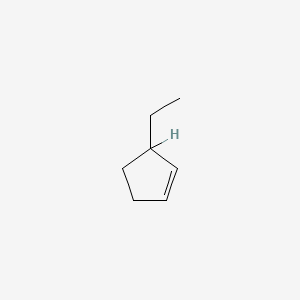
![Acetic acid, [[(1-methylethylidene)amino]oxy]-](/img/structure/B1593913.png)
![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)
